![molecular formula C10H16N4O3 B014431 4-Amino-5-formylamino-3-isobutyl-1-methylpyrimidine-2,6-dione CAS No. 130332-59-1](/img/structure/B14431.png)
4-Amino-5-formylamino-3-isobutyl-1-methylpyrimidine-2,6-dione
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Description
4-Amino-5-formylamino-3-isobutyl-1-methylpyrimidine-2,6-dione, commonly abbreviated as AFIMPM, is a heterocyclic compound belonging to the class of pyrimidine derivatives. It is a colorless, odorless, and crystalline solid that has been studied extensively for its potential applications in scientific research. AFIMPM is primarily used as a reagent in organic synthesis and as a reaction catalyst in a variety of laboratory experiments. It is also used as a fluorescent dye, in the production of fluorescent proteins, and as an inhibitor of enzymes. Additionally, AFIMPM has been studied for its potential therapeutic effects in the treatment of certain diseases.
Scientific Research Applications
Anti-Obesity Agent
“4-Amino-5-formylamino-3-isobutyl-1-methylpyrimidine-2,6-dione” is known to be an anti-obesity agent . It contains xanthine derivatives, which have been associated with weight loss and obesity treatment .
Proteomics Research
This compound is used in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions. This field is integral to understanding many biological processes.
Pharmaceutical Properties
A similar compound, “6,6′-Diamino-1,1′,3,3′-tetramethyl-5,5′- (4-chlorobenzylidene)bis [pyrimidine-2,4 (1H,3H)-dione]”, has been investigated for its pharmaceutical properties . Computational techniques such as density functional theory, ADMET evaluation, and molecular docking were applied to elucidate the chemical nature, drug likeness, and antibacterial function of the molecule .
Antimicrobial Activity
The aforementioned similar compound demonstrated a high affinity for binding within the active sites of antibacterial and antimalarial proteins . The high affinity of the antibacterial protein was proved by its low binding energy and a low inhibition constant value .
properties
IUPAC Name |
N-[4-amino-1-methyl-3-(2-methylpropyl)-2,6-dioxopyrimidin-5-yl]formamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N4O3/c1-6(2)4-14-8(11)7(12-5-15)9(16)13(3)10(14)17/h5-6H,4,11H2,1-3H3,(H,12,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMOKKAVXMYWEOD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C(=C(C(=O)N(C1=O)C)NC=O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N4O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00399486 |
Source
|
Record name | N-[6-Amino-3-methyl-1-(2-methylpropyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl]formamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00399486 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
130332-59-1 |
Source
|
Record name | N-[6-Amino-3-methyl-1-(2-methylpropyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl]formamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00399486 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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